molecular formula C21H19ClN2O2 B338044 (7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone

(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone

Cat. No.: B338044
M. Wt: 366.8 g/mol
InChI Key: SSLFBOKBKDSBLO-UHFFFAOYSA-N
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Description

(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a phenyl group, along with a morpholino group attached to a methanone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The chloro, methyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methylation and phenylation can be carried out using methyl iodide and phenylboronic acid, respectively.

    Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a suitable morpholine derivative reacts with the quinoline core.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. For example, it may inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with cell membrane receptors, modulating cellular responses and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the chloro, methyl, phenyl, and morpholino groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Camptothecin: An anticancer agent with a quinoline-based structure but different functional groups.

Uniqueness

(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

(7-chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C21H19ClN2O2/c1-14-18(22)8-7-16-17(21(25)24-9-11-26-12-10-24)13-19(23-20(14)16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

SSLFBOKBKDSBLO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)Cl

Origin of Product

United States

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